BenchChemオンラインストアへようこそ!

LSN2814617

mGlu5 Positive Allosteric Modulator Target Engagement

Select LSN2814617 for in vivo studies demanding reliable brain engagement and functional selectivity over biased or early-generation PAMs. Its oral bioavailability and brain penetration enable robust wake-promoting effects with minimal rebound hypersomnolence, unlike CDPPB or ADX47273. For schizophrenia/cognitive models, it uniquely potentiates NMDAR currents, a property absent in biased PAMs like VU0409551. Ensure experimental fidelity with this distinguished mGlu5 PAM tool.

Molecular Formula C18H20FN5O
Molecular Weight 341.4 g/mol
Cat. No. B8692789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN2814617
Molecular FormulaC18H20FN5O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3
InChIKeyNPRJTKMKUYJGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSN2814617: Selective mGlu5 Positive Allosteric Modulator (PAM) for Neuroscience Research Applications


LSN2814617 [(7S)-3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine] is a synthetic, small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. It is characterized as a potent and selective potentiator of both human and rat mGlu5 receptors with no detectable intrinsic agonist activity . The compound exhibits oral bioavailability and robust brain penetration, with reported EC50 values of 52 nM at human mGlu5 and 42 nM at rat mGlu5 .

Why mGlu5 PAMs Are Not Interchangeable: Critical Differentiation of LSN2814617 from Historical Comparators


mGlu5 positive allosteric modulators constitute a structurally and pharmacologically diverse class, and members cannot be assumed to be functionally equivalent. Critical distinctions exist in their in vivo target engagement, brain penetration, and functional selectivity profiles [1]. Notably, earlier-generation mGlu5 PAMs such as CDPPB and ADX47273 have demonstrated relatively poor evidence of in vivo target engagement in receptor occupancy assays and electroencephalography (EEG) studies [2]. Furthermore, more recent PAMs like VU0409551 exhibit distinct stimulus bias, selectively potentiating Gαq-mediated signaling without enhancing NMDAR currents, a property that fundamentally alters their in vivo pharmacological signature [3]. Therefore, generic substitution among mGlu5 PAMs without consideration of these documented differential properties carries a high risk of experimental failure or data misinterpretation.

Quantitative Evidence for Selecting LSN2814617: Direct Comparisons with CDPPB, ADX47273, and VU0409551


Superior In Vivo Target Engagement and EEG-Defined Wakefulness vs. CDPPB and ADX47273

LSN2814617 and its close analog LSN2463359 demonstrated clear in vivo target engagement and robust wake-promoting effects in EEG studies, whereas the earlier-generation mGlu5 PAMs CDPPB and ADX47273 showed poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance [1]. This represents a fundamental differentiation in the ability of these compounds to engage the target in a living system.

mGlu5 Positive Allosteric Modulator Target Engagement Electroencephalography Sleep-Wake

Functional Selectivity Profile: LSN2814617 Potentiates NMDAR Currents, VU0409551 Does Not

While LSN2814617 has been characterized as potentiating mGlu5 modulation of NMDAR currents and NMDAR-dependent synaptic plasticity (a class-level inference for this chemical series), VU0409551 was specifically identified as a biased PAM that selectively potentiates mGlu5 coupling to Gαq-mediated signaling but does not enhance mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity in the rat hippocampus [1]. This functional selectivity difference dictates that the two compounds are not interchangeable for studies examining NMDAR-dependent mechanisms.

mGlu5 Positive Allosteric Modulator NMDAR Functional Selectivity Stimulus Bias

Pharmacological Cooperativity (αβ Value) in mGlu5 Homodimer vs. Heterodimer Signaling

In a FLIPR-based calcium mobilization assay, LSN2814617 exhibited a cooperativity factor (αβ) of 3.95 ± 0.32 for the mGlu5 homodimer (mGlu5.5) and a significantly lower value of 1.68 ± 0.37 for the mGlu1/5 heterodimer (mGlu1.5) [1]. In the same assay system, CDPPB exhibited higher cooperativity values of 8.84 ± 0.38 for mGlu5 and 13.9 ± 1.13 for mGlu5.5, and 3.45 ± 1.26 for mGlu1.5 [1]. This indicates that LSN2814617 modulates receptor dimer signaling with a different efficacy and a more pronounced sensitivity to the dimerization partner compared to CDPPB.

mGlu5 Positive Allosteric Modulator Cooperativity Heterodimer FLIPR

Wake-Promoting Profile with Reduced Rebound Hypersomnolence vs. Earlier PAMs

LSN2814617 and LSN2463359 demonstrated marked wake-promoting properties with little in the way of rebound hypersomnolence, a side effect often associated with wake-promoting agents [1]. In contrast, CDPPB and ADX47273 showed relatively poor evidence of in vivo target engagement, precluding any reliable assessment of their wake-promoting profile [1]. This favorable wake-promoting profile with minimal rebound distinguishes LSN2814617 from both earlier mGlu5 PAMs and classical wake-promoting agents like modafinil or amphetamine.

mGlu5 Positive Allosteric Modulator Wakefulness Sleep Architecture EEG

Attenuation of NMDA Antagonist-Induced Cognitive Deficits in Operant Tasks

Wake-promoting doses of LSN2814617 and LSN2463359 attenuated performance deficits induced by the competitive NMDA receptor antagonist SDZ 220,581 in two tests of operant behavior: the variable interval 30 s (VI30) task and the delayed matching to position (DMTP) task [1]. This effect was lost at higher doses that disrupted baseline performance, defining a clear therapeutic window [1]. The improvements in response accuracy were not delay-dependent, suggesting optimization of general arousal rather than specific cognitive enhancement [1]. In contrast, CDPPB and ADX47273 lacked sufficient in vivo target engagement to be evaluated in these behavioral paradigms [1].

mGlu5 Positive Allosteric Modulator Cognition NMDA Operant Behavior

Optimal Research and Industrial Use Cases for LSN2814617 Based on Quantitative Evidence


In Vivo Studies of mGlu5-Mediated Wakefulness and Sleep-Wake Architecture

LSN2814617 is the preferred mGlu5 PAM for in vivo studies examining the role of mGlu5 in regulating arousal and sleep-wake cycles. Its demonstrated robust wake-promoting effects with minimal rebound hypersomnolence, coupled with clear evidence of brain target engagement, make it a superior tool compared to earlier PAMs like CDPPB and ADX47273, which show poor in vivo activity [1]. This is critical for experiments where reliable, interpretable EEG and behavioral readouts are essential.

Investigating mGlu5-NMDAR Functional Interactions in Synaptic Plasticity and Schizophrenia Models

For research focused on the interplay between mGlu5 and NMDA receptors, particularly in the context of schizophrenia pathophysiology and cognitive impairment, LSN2814617 is the appropriate selection over biased PAMs like VU0409551. LSN2814617 potentiates mGlu5 modulation of NMDAR currents, a property VU0409551 lacks [1]. Studies using NMDA antagonist challenge models (e.g., SDZ 220,581) to assess cognitive deficits should utilize LSN2814617, as it has been shown to attenuate these deficits in operant behavior tasks [2].

Pharmacological Studies of mGlu5 Receptor Dimerization and Signaling Bias

Researchers studying the pharmacological consequences of mGlu5 homodimerization or heterodimerization with mGlu1 should consider LSN2814617 for its distinct cooperativity profile. Compared to CDPPB, LSN2814617 exhibits lower allosteric cooperativity (αβ) at both mGlu5 homodimers and mGlu1/5 heterodimers in calcium mobilization assays [1]. This quantitative difference makes LSN2814617 a valuable tool for dissecting how PAM efficacy is modulated by receptor quaternary structure.

Preclinical Behavioral Pharmacology Requiring Robust Oral Bioavailability and Brain Penetration

When experimental designs necessitate oral dosing and reliable brain exposure, LSN2814617's documented oral bioavailability and brain penetration offer a significant practical advantage [1]. Its ability to achieve brain concentrations sufficient for hippocampal mGlu5 receptor occupancy following oral administration [2] ensures that in vivo behavioral or physiological endpoints can be confidently attributed to central target engagement, reducing experimental variability associated with poor pharmacokinetic properties of alternative compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for LSN2814617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.